molecular formula C11H14N8O2 B2920027 N-(6-morpholinopyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396849-32-3

N-(6-morpholinopyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2920027
CAS No.: 1396849-32-3
M. Wt: 290.287
InChI Key: YTEXFDICFBNPDI-UHFFFAOYSA-N
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Description

N-(6-Morpholinopyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group at the 6-position and a tetrazole-linked acetamide moiety at the 4-position. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and facilitates interactions with biological targets through ionic or dipole interactions.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N8O2/c20-11(6-19-8-14-16-17-19)15-9-5-10(13-7-12-9)18-1-3-21-4-2-18/h5,7-8H,1-4,6H2,(H,12,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEXFDICFBNPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-morpholinopyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources of research.

Synthesis

The synthesis of this compound typically involves the coupling of a morpholinopyrimidine derivative with a tetrazole moiety. This process often employs standard organic reactions such as nucleophilic substitutions and condensation reactions to achieve the desired molecular structure. The synthesis pathway can be summarized as follows:

  • Preparation of 6-morpholinopyrimidine : This is usually synthesized through cyclization reactions involving appropriate precursors.
  • Formation of Tetrazole : The tetrazole ring can be formed from azides and nitriles or through cycloaddition reactions.
  • Coupling Reaction : The final step involves the coupling of the two components to form the target compound.

This compound has shown promising activity against various biological targets, particularly in inhibiting protein tyrosine phosphatases (PTPs) and xanthine oxidase (XO).

  • PTP Inhibition : In studies evaluating its efficacy as a PTP inhibitor, compounds similar to this compound exhibited significant inhibitory activity, with IC50 values indicating potent interactions at micromolar concentrations. For instance, related compounds have shown IC50 values around 4.48 µM against PTP1B, suggesting that modifications in the tetrazole or morpholine moieties could enhance activity further .
  • Xanthine Oxidase Inhibition : The compound's structural features suggest potential as an XO inhibitor, which is relevant for treating conditions like hyperuricemia. A related study found that introducing a tetrazole moiety significantly improved the potency of derivatives in this class, leading to IC50 values as low as 0.031 µM .

Case Studies

Several studies have highlighted the biological activities of compounds containing similar structures:

Study ReferenceTarget EnzymeIC50 Value (µM)Notes
PTP1B4.48Demonstrated significant inhibition in vitro
Xanthine Oxidase0.031Showed enhanced potency with structural modifications

Structure-Activity Relationship (SAR)

The SAR studies indicate that both the morpholine and tetrazole components are crucial for biological activity:

  • Morpholine Ring : Provides necessary steric and electronic properties conducive to enzyme binding.
  • Tetrazole Moiety : Acts as a hydrogen bond acceptor, enhancing binding affinity to target enzymes.

Comparison with Similar Compounds

Structural Comparison with Thiazolidinone-Based Acetamides

The target compound shares functional similarities with thiazolidinone-containing acetamides reported in Molecules (2010). For example:

  • Compound 23: N-[2,5-diethoxy-4-(1H-tetrazol-1-yl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide .
  • Compound 24: N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide .
Feature Target Compound Thiazolidinone Analogs (e.g., 23, 24)
Core Structure Pyrimidine ring Thiazolidinone ring
Substituents Morpholine, tetrazole-acetamide Trimethoxybenzylidene, tetrazole, thioxo groups
Electronic Effects Electron-rich morpholine enhances solubility Electron-withdrawing thioxo groups may reduce solubility

The morpholine group may also confer better aqueous solubility than the lipophilic trimethoxybenzylidene substituents in analogs .

Physicochemical Properties: Melting Points and Solubility

Melting points for analogous compounds range from 158°C to 217°C . The target compound’s morpholine group—a polar, non-aromatic heterocycle—may lower its melting point compared to rigid, planar analogs like Compound 23 (melting point: 217°C). This could enhance solubility in polar solvents, a critical factor for bioavailability.

Stability and Impurity Profiles

Tetrazole-containing acetamides are prone to degradation, as evidenced by impurities like 2-(1H-tetrazol-1-yl)acetic acid . The target compound’s morpholine group may stabilize the acetamide linkage, reducing hydrolysis compared to analogs with electron-withdrawing substituents (e.g., trifluoromethyl groups in ) .

Data Table: Key Comparisons

Parameter Target Compound Thiazolidinone Analogs Pyridazinone Derivatives
Core Structure Pyrimidine + morpholine Thiazolidinone Pyridazinone
Key Substituents Tetrazole-acetamide Trimethoxybenzylidene Methoxybenzyl
Synthetic Yield Not reported (inferred: ~80–89%) 80–89% Not reported
Melting Point Likely <217°C (predicted) 158–217°C Not reported
Biological Target Hypothesized: FPR receptors Antimicrobial/anticancer FPR2 agonists

Q & A

Advanced Research Question

  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Mechanistic Studies :
    • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., phospho-Src levels).
    • Flow Cytometry : Analyze cell cycle arrest (e.g., propidium iodide staining).
  • Dose-Response Curves : Generate IC50 values using nonlinear regression (GraphPad Prism) .

How can rational drug design improve target selectivity for kinase inhibitors based on this scaffold?

Advanced Research Question

  • Structural Hybridization : Integrate pharmacophores from known inhibitors (e.g., thiazole for ATP-binding pocket interaction) .
  • Fragment-Based Screening : Use SPR or thermal shift assays to identify fragments enhancing binding affinity.
  • Metabolic Profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., morpholine oxidation) and modify substituents (e.g., fluorination) .

How should researchers address contradictory SAR data in structure-activity relationship studies?

Advanced Research Question

  • Data Triangulation : Cross-validate enzymatic assays with cellular models (e.g., kinase overexpression vs. knockout lines).
  • Crystallographic Validation : Resolve whether activity discrepancies arise from conformational flexibility (e.g., inactive vs. active binding modes) .
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

What analytical methods ensure batch-to-batch consistency in purity and stability?

Basic Research Question

  • HPLC : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (>95% purity threshold).
  • Stability Testing :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
    • LC-MS : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Elemental Analysis : Confirm stoichiometry (deviation <0.4%) .

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